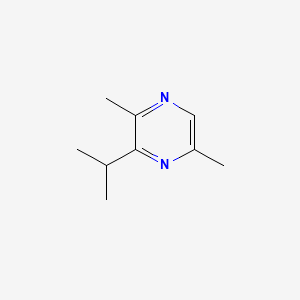
2,5-Dimethyl-3-isopropylpyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dimethyl-3-isopropylpyrazine is an organic compound with the molecular formula C₉H₁₄N₂ and a molecular weight of 150.2209 g/mol . It is a member of the pyrazine family, which is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4. This compound is known for its distinct aroma and is often used in the flavor and fragrance industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-3-isopropylpyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2,5-dimethylpyrazine with isopropyl halides in the presence of a base. The reaction conditions often include:
Temperature: Moderate temperatures (50-100°C)
Solvent: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
Catalyst/Base: Strong bases such as potassium carbonate (K₂CO₃) or sodium hydride (NaH)
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of side reactions and maximizing efficiency.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-3-isopropylpyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can convert it to dihydropyrazines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazine ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or peracids under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, followed by nucleophiles like amines or thiols for further substitution.
Major Products
The major products formed from these reactions include pyrazine N-oxides, dihydropyrazines, and various substituted pyrazines, depending on the specific reagents and conditions used.
Scientific Research Applications
2,5-Dimethyl-3-isopropylpyrazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in microbial communication and as a potential biomarker.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the flavor and fragrance industry due to its distinct aroma.
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-3-isopropylpyrazine involves its interaction with specific molecular targets and pathways. In biological systems, it may bind to receptors or enzymes, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dimethylpyrazine
- 3-Isopropylpyrazine
- 2,3-Dimethylpyrazine
Comparison
2,5-Dimethyl-3-isopropylpyrazine is unique due to the presence of both dimethyl and isopropyl groups on the pyrazine ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, aroma, and biological activity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
40790-20-3 |
|---|---|
Molecular Formula |
C9H14N2 |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
2,5-dimethyl-3-propan-2-ylpyrazine |
InChI |
InChI=1S/C9H14N2/c1-6(2)9-8(4)10-5-7(3)11-9/h5-6H,1-4H3 |
InChI Key |
NJTFLPVGROFSPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C(=N1)C(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















